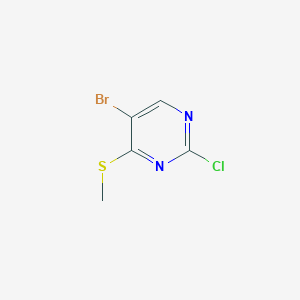

5-Bromo-2-chloro-4-(methylthio)pyrimidine

Description

Significance of Halogenated Pyrimidines in Synthetic and Medicinal Chemistry

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the pyrimidine (B1678525) ring is a critical strategy in modern drug design. tandfonline.com Halogenation can significantly modify the electronic and lipophilic properties of a molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile. Halogens can enhance the binding affinity of a drug to its target receptor, improve metabolic stability, and increase bioavailability. tandfonline.com In synthetic chemistry, the carbon-halogen bond provides a reactive site for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures. chemimpex.com Halogenated pyrimidines, specifically, are recognized as a unique class of non-hypoxic cell radiosensitizers in cancer therapy, as their incorporation into cellular DNA can make cancer cells more susceptible to radiation treatment. nih.gov

The Pyrimidine Core as a Privileged Scaffold in Bioactive Molecule Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine core is widely regarded as such a scaffold. ekb.egbenthamdirect.comnih.govelsevierpure.com Its structure is a key feature in numerous natural products and genetic materials, playing a vital role in various biological processes and in the pathogenesis of diseases like cancer. benthamdirect.comnih.gov The structural resemblance of the pyrimidine ring to the nucleotide bases of DNA and RNA makes it a valuable component in the design of molecules that can interact with biological systems, such as kinase inhibitors. ekb.egrsc.org Consequently, pharmaceutical and academic research has led to the development of many pyrimidine-based anticancer drugs through the structural modification of this core. benthamdirect.comnih.gov

Academic and Research Rationale for Investigating 5-Bromo-2-chloro-4-(methylthio)pyrimidine

The specific compound this compound is a subject of academic and industrial interest primarily due to its role as a versatile chemical intermediate. chemimpex.com Its molecular structure is endowed with multiple reactive sites: a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methylthio group at the 4-position. This trifunctional nature allows for selective and sequential chemical modifications, making it a valuable building block in organic synthesis.

The rationale for its investigation is rooted in its utility for constructing more complex, biologically active molecules. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral agents and kinase inhibitors for targeted cancer therapies. chemimpex.commyskinrecipes.com Its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and metal-catalyzed coupling reactions, positions it as a crucial component for creating innovative therapeutic agents. chemimpex.com Researchers in agrochemical development also utilize this compound for designing new pesticides and herbicides with potentially improved efficacy. chemimpex.commyskinrecipes.com Furthermore, it is employed in biochemical research to study enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways and disease mechanisms. chemimpex.com

Below are the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound Note: Some sources cite CAS Number 59549-51-8 for this compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 63810-78-6 | chemimpex.combldpharm.comtcichemicals.comsynblock.com |

| Molecular Formula | C₅H₄BrClN₂S | chemimpex.comsynblock.comchemscene.com |

| Molecular Weight | 239.52 g/mol | chemimpex.comsynblock.comchemscene.com |

| Appearance | White to almost white powder or crystal | chemimpex.comtcichemicals.com |

| Melting Point | 45 - 49 °C | chemimpex.comtcichemicals.com |

| Purity | ≥95% - >98.0% | chemimpex.comtcichemicals.comchemscene.com |

| IUPAC Name | 5-bromo-2-chloro-4-(methylsulfanyl)pyrimidine | sigmaaldrich.com |

A general synthetic route to obtain this compound involves the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with sodium methanethiol (B179389) in an anhydrous solvent like acetonitrile (B52724) at room temperature. chemicalbook.com The product can then be purified through extraction and recrystallization. chemicalbook.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIMJSNRAAYBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483074 | |

| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59549-51-8 | |

| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Chloro 4 Methylthio Pyrimidine

Synthetic Pathways to 5-Bromo-2-chloro-4-(methylthio)pyrimidine

The synthesis of this compound is a multi-step process that relies on the availability of appropriately substituted pyrimidine (B1678525) precursors. The judicious selection of starting materials and reaction conditions is paramount to achieving high yields and purity of the final product.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound include 5-bromo-2,4-dichloropyrimidine (B17362), 5-bromo-2-chloropyrimidine, and 2-hydroxypyrimidine (B189755).

5-Bromo-2,4-dichloropyrimidine: This is a key intermediate, often synthesized from 5-bromouracil (B15302). One common method involves the reaction of 5-bromouracil with phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent. The reaction mixture is typically heated at reflux for an extended period to ensure complete conversion. An alternative procedure involves the use of phosphorus pentachloride (PCl₅) in a solvent like 1,1,2-trichloroethane, which can lead to high yields of the desired dichloropyrimidine. nih.gov

5-Bromo-2-chloropyrimidine: This precursor can be synthesized from 2-hydroxypyrimidine through a two-step process. First, 2-hydroxypyrimidine is brominated using a suitable brominating agent. Subsequently, the resulting 5-bromo-2-hydroxypyrimidine (B17364) is chlorinated, often using phosphorus oxychloride, to yield 5-bromo-2-chloropyrimidine. A one-step synthesis method has also been developed, starting from 2-hydroxypyrimidine and hydrobromic acid, followed by reaction with phosphorus oxychloride in the presence of an organic amine catalyst. nih.gov This streamlined process can significantly improve production efficiency. nih.gov

2-Hydroxypyrimidine: This serves as a fundamental starting material for the synthesis of various halogenated pyrimidines. Its commercial availability and relatively low cost make it an attractive entry point for the synthesis of more complex derivatives.

Key Reaction Mechanisms and Conditions

The synthesis of this compound from its precursors primarily involves nucleophilic aromatic substitution (SNAr) reactions.

Thiolation Reactions: The introduction of the methylthio group at the C4 position of the pyrimidine ring is typically achieved through a thiolation reaction. The most common precursor for this step is 5-bromo-2,4-dichloropyrimidine. The reaction involves the regioselective displacement of one of the chlorine atoms by a methylthio nucleophile. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position in nucleophilic aromatic substitution on 2,4-dichloropyrimidines generally favors the desired substitution pattern.

A general procedure for the synthesis of this compound involves reacting 5-bromo-2,4-dichloropyrimidine with a source of the methylthio group, such as sodium methanethiol (B179389) (NaSMe). The reaction is typically carried out in an anhydrous aprotic solvent like acetonitrile (B52724) at room temperature. The nucleophilic thiolate anion attacks the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride ion and the formation of the desired product.

| Precursor | Reagent | Solvent | Temperature | Product |

| 5-Bromo-2,4-dichloropyrimidine | Sodium methanethiol | Acetonitrile | Room Temperature | This compound |

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent like dichloromethane. The organic layer is then dried and concentrated, and the crude product can be purified by recrystallization.

Yield Optimization and Process Efficiency in Laboratory and Scaled Synthesis

Optimizing the yield and process efficiency is crucial for both laboratory-scale synthesis and industrial production. Several factors can influence the outcome of the synthesis of this compound.

For the preparation of the precursor 5-bromo-2,4-dichloropyrimidine from 5-bromouracil, the choice of chlorinating agent and reaction conditions plays a significant role. Using phosphorus oxychloride often requires long reaction times at reflux. wuxiapptec.com The use of phosphorus pentachloride in a suitable solvent can offer a high-yield alternative. nih.gov

In the final thiolation step, the purity of the starting materials and the exclusion of moisture are important to prevent side reactions. The stoichiometry of the reactants should be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of byproducts, such as the disubstituted product where both chlorine atoms are replaced by the methylthio group.

For scaled synthesis, process safety and waste management are important considerations. The use of highly toxic reagents like phosphorus oxychloride requires appropriate handling and disposal procedures. The development of more environmentally friendly and efficient synthetic routes, such as the one-step synthesis of 5-bromo-2-chloropyrimidine, can contribute to a more sustainable manufacturing process. nih.gov

Derivatization and Functionalization Strategies for the Pyrimidine Core

The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methylthio group—on the pyrimidine core of this compound provides a rich platform for further chemical modifications. The differential reactivity of these groups allows for selective transformations, enabling the synthesis of a diverse range of derivatives.

Halogen Atom Functionalization (Bromine and Chlorine)

The bromine and chlorine atoms on the pyrimidine ring are excellent handles for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Stille couplings are powerful methods for forming new carbon-carbon bonds. The bromine atom at the C5 position and the chlorine atom at the C2 position can both participate in these reactions, often with differing reactivities, which can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C5 position.

For instance, a Suzuki-Miyaura reaction with an arylboronic acid in the presence of a palladium catalyst and a base can be used to introduce an aryl group at the C5 position. By carefully selecting the reaction conditions, it is possible to achieve this transformation while leaving the chlorine atom at the C2 position intact for subsequent modifications.

| Reaction Type | Coupling Partner | Catalyst | Result |

| Suzuki-Miyaura | Arylboronic acid | Palladium(0) catalyst | C-C bond formation at C5 or C2 |

| Stille | Organostannane | Palladium(0) catalyst | C-C bond formation at C5 or C2 |

Modifications and Reactions Involving the Methylthio Group

The methylthio group at the C4 position can also be a site for further chemical transformations.

Oxidation: The sulfur atom of the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the C4 position more susceptible to nucleophilic attack. The resulting methylsulfinyl or methylsulfonyl groups are excellent leaving groups, facilitating the introduction of other functionalities at this position. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA).

Displacement: The methylthio group, and more so its oxidized derivatives (methylsulfinyl and methylsulfonyl), can be displaced by various nucleophiles. This allows for the introduction of a wide range of substituents at the C4 position, including amines, alkoxides, and other sulfur-based nucleophiles. This reactivity provides a versatile strategy for the synthesis of diverse 4-substituted pyrimidine derivatives.

The lability of the methylthio group has been observed in related pyrimidine systems, where it can be displaced by nucleophiles such as cyanide ions. wikipedia.org

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) bonds, and they have been widely applied to functionalize heterocyclic compounds. libretexts.orgchemrxiv.org For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is key to its synthetic utility. The C-Br bond is significantly more reactive towards the initial oxidative addition step in typical catalytic cycles compared to the more stable C-Cl bond. libretexts.org This reactivity difference allows for selective functionalization at the C5 position.

Several key palladium-catalyzed reactions can be employed for C-C bond formation using this pyrimidine derivative:

Suzuki-Miyaura Coupling: This reaction couples the pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is a widely used method for forming biaryl or vinyl-aryl bonds. scispace.com The reaction of this compound with an arylboronic acid would selectively yield a 5-aryl-2-chloro-4-(methylthio)pyrimidine. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of the organohalide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and organostannanes are often stable to air and moisture. wikipedia.orglibretexts.org Alkynylstannanes are particularly reactive and can be used to introduce alkyne moieties. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst under basic conditions. wikipedia.orgorganic-chemistry.org It is an essential method for synthesizing arylalkynes. researchgate.netresearchgate.net Applying this to this compound would allow for the introduction of an alkyne group at the C5 position, a transformation valuable in medicinal chemistry for creating more rigid molecular structures. nih.gov

The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organometallic coupling partner (boron or tin), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Stille | Organotin Reagent (e.g., R-SnBu₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²), C(sp²)-C(sp), C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine Base | C(sp²)-C(sp) |

Introduction of Diverse Chemical Moieties (e.g., amines, sulfamides)

Beyond C-C bond formation, the halogen substituents on the pyrimidine ring are excellent handles for introducing heteroatom-containing functional groups. This is typically achieved through either palladium-catalyzed cross-coupling reactions for C-N bond formation (Buchwald-Hartwig amination) or through nucleophilic aromatic substitution (SNAr).

Introduction of Amines: The introduction of amino groups is a common strategy in the synthesis of pharmacologically active molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. This method is highly versatile and can be used with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles. beilstein-journals.org For this compound, the reaction would preferentially occur at the more reactive C5-Br bond, yielding the 5-amino-2-chloro-4-(methylthio)pyrimidine derivative. A typical catalyst system involves a palladium precursor like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand such as Xantphos, with a base like Cs₂CO₃. beilstein-journals.org

Alternatively, the C2-Cl position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the two ring nitrogen atoms activates the C2 position, making the chlorine atom a good leaving group. Therefore, reacting this compound with an amine under thermal or basic conditions, without a metal catalyst, can lead to selective substitution at the C2 position.

Introduction of Sulfamides: The incorporation of sulfamide (B24259) moieties can also be achieved using similar synthetic strategies. Palladium-catalyzed C-N coupling can be adapted for N-arylation of sulfamides. Alternatively, the sodium salt of a sulfamide can act as a nucleophile in an SNAr reaction, again likely targeting the activated C2-Cl position to form the corresponding 2-sulfamoylpyrimidine derivative.

| Moiety | Reaction Type | Typical Conditions | Likely Position of Substitution |

|---|---|---|---|

| Primary/Secondary Amine | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | C5 (replaces Br) |

| Primary/Secondary Amine | Nucleophilic Aromatic Substitution (SNAr) | Heat, Base (e.g., K₂CO₃ or amine itself) | C2 (replaces Cl) |

| Sulfamide | Buchwald-Hartwig Coupling | Pd catalyst, Ligand, Base | C5 (replaces Br) |

| Sulfamide (as salt) | Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., NaH), Polar aprotic solvent | C2 (replaces Cl) |

Regioselectivity in Pyrimidine Substitution Reactions

Regioselectivity is a critical consideration when working with multiply substituted heterocycles like this compound. The outcome of a substitution reaction depends heavily on the reaction mechanism.

Palladium-Catalyzed Cross-Coupling: In these reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), selectivity is dictated by the rate of oxidative addition of the C-X bond to the palladium(0) center. The relative reactivity of carbon-halogen bonds for oxidative addition is generally I > Br > OTf >> Cl. libretexts.org Consequently, for this compound, palladium-catalyzed reactions will overwhelmingly occur at the C5-Br bond, leaving the C2-Cl bond intact for potential subsequent transformations. This orthogonal reactivity is a significant advantage in multistep synthesis.

Nucleophilic Aromatic Substitution (SNAr): The regioselectivity in SNAr is governed by electronics. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The positions most activated for SNAr are those ortho or para to the ring nitrogen atoms (C2, C4, and C6). In this molecule, the chlorine atom is at C2, a highly activated position. The bromine is at C5, which is meta to the ring nitrogens and thus significantly less activated towards SNAr. Therefore, when reacting with strong nucleophiles like amines or alkoxides in the absence of a transition metal catalyst, substitution will selectively occur at the C2 position, displacing the chloride. beilstein-journals.org

This predictable and complementary regioselectivity allows for a stepwise and controlled functionalization of the pyrimidine core. One can first perform a palladium-catalyzed coupling at C5 and then carry out a nucleophilic aromatic substitution at C2, or vice versa, enabling the synthesis of complex, polysubstituted pyrimidines.

Analytical Methodologies for Structural Confirmation and Purity Assessment in Research

The unambiguous characterization of the starting material and the products derived from this compound is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR: Provides information on the number and chemical environment of protons. For a C5-substituted product, the characteristic singlet for the C6-H proton would remain, though its chemical shift would be altered by the new substituent. The methyl protons of the SCH₃ group would also appear as a singlet.

¹³C NMR: Reveals the number of unique carbon atoms and their hybridization. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the nature of the substituents, allowing for confirmation of where a substitution has occurred.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for monitoring reaction progress and confirming the identity of products. LC separates the components of a reaction mixture, while MS provides the molecular weight of each component. This allows for the rapid confirmation of product formation and the detection of any byproducts or unreacted starting materials.

Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of a pure sample. The experimentally determined percentages of each element are compared to the calculated theoretical values for the proposed structure. A close match provides strong evidence for the compound's identity and purity. scispace.com

| Technique | Information Provided | Application in Research |

|---|---|---|

| ¹H NMR | Proton environment, connectivity (via coupling) | Primary structural confirmation of products |

| ¹³C NMR | Carbon skeleton, presence of functional groups | Confirms carbon framework and substitution patterns |

| LC-MS | Molecular weight, reaction mixture composition | Reaction monitoring, purity assessment, product identification |

| Elemental Analysis | Elemental composition (%C, H, N, S) | Confirmation of empirical formula and high purity |

Research on Medicinal Chemistry and Biological Activity of 5 Bromo 2 Chloro 4 Methylthio Pyrimidine Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological activity of derivatives of 5-bromo-2-chloro-4-(methylthio)pyrimidine is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) core. Structure-activity relationship (SAR) studies are crucial in understanding how these modifications affect potency and selectivity.

The substituents at the 2, 4, and 5-positions of the pyrimidine ring play a critical role in determining the biological activity of its derivatives. The pyrimidine scaffold is a key feature in many kinase inhibitors, where it often mimics the adenine (B156593) ring of ATP to interact with the kinase hinge region. researchgate.net Modifications at these positions can enhance binding affinity and selectivity for specific enzyme targets.

For instance, in the context of kinase inhibition, the 2-chloro and 4-methylthio groups of this compound are reactive sites for nucleophilic substitution, allowing for the introduction of various amine-containing moieties. The nature of the group introduced at the 2- and 4-positions can significantly impact the inhibitory potency. In a series of 4-(phenylamino)pyrido[4,3-d]pyrimidines, which share a similar substitution pattern, weakly basic amine side chains at the 7-position (analogous to the 4-position in the parent pyrimidine) were found to be most effective for both aqueous solubility and inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov

The following table summarizes the general influence of substituents on the biological activity of pyrimidine derivatives based on related studies.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |

| 2-position | Amino groups, substituted anilines | Can form hydrogen bonds with the kinase hinge region, crucial for inhibitory activity. | nih.gov |

| 4-position | Substituted amines, aryl groups | Can interact with the solvent-exposed region of the binding pocket, influencing selectivity and potency. | nih.gov |

| 5-position | Halogens (e.g., Bromo, Chloro) | Can form halogen bonds or occupy hydrophobic pockets, enhancing binding affinity. | nih.govmdpi.com |

| 4-position | Phenyl ring with para-substituents (e.g., methyl, chloro, bromo) | Improved affinity for both ETA and ETB receptors in endothelin receptor antagonists. | acs.org |

Bioisosterism is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties. For derivatives of this compound, bioisosteric replacements of the chloro, bromo, and methylthio groups can lead to analogues with improved potency, selectivity, or pharmacokinetic profiles.

The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known bioisostere of the purine (B94841) ring system and has been successfully employed in the design of numerous kinase inhibitors. rsc.org This suggests that replacing the core pyrimidine of the target compound with such a fused heterocyclic system could yield potent kinase inhibitors.

In the context of kinase inhibitors, the amide linker is a common feature. The replacement of an amide with a sulfonamide is a known bioisosteric modification. nih.gov This strategy could be applied to derivatives of this compound that incorporate amide-containing side chains.

Furthermore, the replacement of the methylthio group with other small alkylthio or alkoxy groups can be explored. In a related series of pyrimidines, the modification of a methylthio group was a key step in the synthesis of kinase inhibitors. mdpi.com The following table provides examples of potential bioisosteric replacements for the functional groups of this compound.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference |

| -Cl (Chloro) | -CH3, -F | To modulate electronic properties and metabolic stability. | cambridgemedchemconsulting.com |

| -Br (Bromo) | -Cl, -CF3, -iPr | To alter size, lipophilicity, and potential for halogen bonding. | cambridgemedchemconsulting.com |

| -S-CH3 (Methylthio) | -O-CH3, -NH-CH3, -CH2-CH3 | To modify hydrogen bonding capacity, polarity, and metabolic stability. | cambridgemedchemconsulting.com |

| Pyrimidine Core | Pyrazolo[3,4-d]pyrimidine, Purine | To mimic the adenine core of ATP and enhance kinase hinge binding. | rsc.org |

Research on Pharmacological Mechanisms of Action

Understanding the pharmacological mechanism of action of this compound derivatives is essential for their development as therapeutic agents. Research in this area has primarily focused on their ability to inhibit specific enzymes and modulate receptor functions.

Derivatives of the pyrimidine scaffold are well-documented as inhibitors of various enzymes, particularly protein kinases. nih.gov Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. nih.gov The pyrimidine core of these inhibitors typically binds to the ATP-binding site of the kinase. rsc.org For instance, pyrimidine derivatives have shown potent inhibition of Aurora kinases and polo-like kinases, which are involved in cell cycle regulation. nih.gov The ability of 2,4-diaminopyrimidines to form hydrogen bonds with the kinase hinge region is a common feature of these inhibitors. nih.gov

While specific studies on this compound derivatives as cytochrome P450 (CYP) inhibitors are not widely available, pyrimidine-containing compounds are known to interact with CYP enzymes. The potential for CYP inhibition is an important consideration in drug development to avoid drug-drug interactions.

Similarly, the investigation of pyrimidine derivatives as carbonic anhydrase (CA) inhibitors has been an active area of research. Sulfonamide-containing pyrimidines have been shown to be effective inhibitors of various CA isozymes.

Beyond enzyme inhibition, pyrimidine derivatives have been investigated as modulators of receptor activity. A notable example is their role as endothelin (ET) receptor antagonists. nih.gov The endothelin system is involved in vasoconstriction and cell proliferation, and its dysregulation is linked to cardiovascular diseases.

A series of sulfonylamido pyrimidines structurally related to the dual ETA/ETB receptor antagonist bosentan (B193191) have been studied. nih.gov In these compounds, the pyrimidine core is central to their antagonist activity. Modifications to the pyrimidine ring, such as the introduction of an unsaturated side chain at the 6-position, have led to highly potent endothelin receptor antagonists. nih.gov Another study on sulfamide-based pyrimidine derivatives as dual endothelin receptor antagonists found that substitution at the 5-position of the pyrimidine ring with a para-substituted phenyl ring significantly improved affinity for both ETA and ETB receptors. acs.org

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery. For derivatives of this compound, target identification strategies can be employed to elucidate their mechanism of action. Affinity-based probes and activity-based protein profiling (ABPP) are powerful tools for this purpose. rsc.orgnomuraresearchgroup.com

For example, a series of 2,4,5-substituted pyrimidines were identified as a new class of tubulin polymerization inhibitors. nih.gov The lead compound from this series was found to bind to the colchicine-binding site of tubulin, leading to cell cycle arrest and significant antiproliferative activity. nih.gov This demonstrates how a pyrimidine scaffold can be tailored to target specific protein-protein interactions.

In the context of kinase inhibition, molecular docking studies are often used to predict the binding mode of pyrimidine derivatives within the ATP-binding pocket of the target kinase. researchgate.net These computational approaches, combined with biochemical assays, help in validating the identified molecular target and guide further optimization of the inhibitors.

Anticancer Research Applications

The structural framework of this compound has proven to be a valuable scaffold for the development of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating promising activity against various cancer types through diverse mechanisms of action.

In Vitro Cytotoxicity against Various Cancer Cell Lines

Derivatives of this pyrimidine compound have shown significant cytotoxic effects against a broad spectrum of human cancer cell lines in laboratory settings. Studies have documented their ability to inhibit the proliferation of leukemia, breast, lung, and gastric cancer cells, among others.

Notably, certain novel chalcone-like agents incorporating this pyrimidine structure have demonstrated potent cytotoxic activity. For instance, one such derivative with a 7-hydroxy group on the chromanone ring and a 3-bromo-4-hydroxy-5-methoxy substitution pattern on the benzylidene moiety exhibited IC₅₀ values of ≤ 3.86 µg/ml against human erythroleukemia (K562), human breast cancer (MDA-MB-231), and human neuroblastoma (SK-N-MC) cell lines. nih.gov This particular compound was found to be 6-17 times more potent than the standard anticancer drug etoposide (B1684455) against these cell lines. nih.gov

Other research has highlighted the efficacy of N-substituted bis-benzimidazole derivatives, which were screened for cytotoxicity against human breast carcinoma cell lines (MDA-MB453, MDA-MB468) and human lung cancer cell lines (NCI-H522, NCI-H23). scholarsresearchlibrary.com Similarly, pyrimidine-5-carbonitrile compounds have been evaluated for their cytotoxic effects against human cancer cell lines including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). ekb.eg For example, one standout compound demonstrated activity 4.5 to 8.4 times greater than erlotinib (B232) against these cell lines, with IC₅₀ values of 3.37 µM for MCF-7, 3.04 µM for A549, 4.14 µM for HepG-2, and 2.4 µM for HCT-116. ekb.eg

The following table summarizes the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | IC₅₀ (µM) | Reference |

| K562 | Human Erythroleukemia | Chalcone-like agent | ≤ 3.86 µg/ml | nih.gov |

| MDA-MB-231 | Human Breast Cancer | Chalcone-like agent | ≤ 3.86 µg/ml | nih.gov |

| SK-N-MC | Human Neuroblastoma | Chalcone-like agent | ≤ 3.86 µg/ml | nih.gov |

| HCT-116 | Colorectal Carcinoma | Pyrimidine-5-carbonitrile | 2.4 | ekb.eg |

| HepG-2 | Hepatocellular Carcinoma | Pyrimidine-5-carbonitrile | 4.14 | ekb.eg |

| MCF-7 | Breast Cancer | Pyrimidine-5-carbonitrile | 3.37 | ekb.eg |

| A549 | Non-small Cell Lung Cancer | Pyrimidine-5-carbonitrile | 3.04 | ekb.eg |

Mechanisms of Antiproliferative Effects

The antiproliferative activity of this compound derivatives is often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell growth and survival.

Apoptosis Induction: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins, which regulate the mitochondrial apoptotic pathway. mdpi.com For instance, some anticancer agents trigger apoptosis by activating the JNK signaling pathway. dovepress.com Furthermore, the activation of p53 can lead to the transcription of various pro-apoptotic genes, contributing to cell death. nih.gov

PI3K/AKT Axis Inhibition: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers. mdpi.comnih.gov Several derivatives of this compound have been shown to inhibit this pathway. dovepress.com By suppressing the phosphorylation of key components like AKT, these compounds can effectively halt the downstream signaling that promotes cancer cell proliferation and survival. mdpi.comdovepress.com Concurrent inhibition of the MEK/ERK and PI3K/AKT signaling pathways has been suggested as a potentially effective therapeutic strategy for certain tumors. dovepress.com

Development as Kinase Inhibitors in Oncology

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapies. nih.govrsc.org Kinases are enzymes that play a critical role in cell signaling and are frequently overactive in cancer cells.

Derivatives of this compound have been explored as inhibitors of various kinases implicated in oncogenesis. nih.govrsc.org For example, the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related, is known to mimic the adenine ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases and block their activity. nih.govrsc.org This has led to the development of several clinically successful kinase inhibitors for the treatment of various cancers, including B-cell malignancies. nih.govrsc.org Ongoing research continues to explore the potential of pyrimidine derivatives as selective and potent inhibitors of oncogenic kinases.

Antimicrobial Research Focus

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents.

Evaluation of Antibacterial Activity

The antibacterial potential of these compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that certain 2-thiopyrimidine derivatives exhibit significant antibacterial activity. scirp.org For example, a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)-pyrimidines were synthesized and screened against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org Several of these compounds demonstrated notable activity against the tested bacteria. scirp.org The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds. scirp.org

Evaluation of Antifungal Activity

The antifungal properties of pyrimidine derivatives have also been a subject of investigation. These compounds have been tested against various fungal pathogens. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety have shown promising antifungal activities against several plant pathogenic fungi, including different species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. nih.gov The amide 2-chloro-N-phenylacetamide has also demonstrated antifungal activity against Aspergillus flavus strains, with minimum inhibitory concentrations ranging from 16 to 256 µg/mL. scielo.br

The following table provides an overview of the antimicrobial activity of selected derivatives.

| Microorganism | Type | Derivative Type | Activity | Reference |

| Escherichia coli | Gram-negative Bacteria | 2-(Benzylthio)pyrimidine | Active | scirp.org |

| Staphylococcus aureus | Gram-positive Bacteria | 2-(Benzylthio)pyrimidine | Active | scirp.org |

| Botrytis cinerea | Fungus | 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine | Active | nih.gov |

| Phytophthora infestans | Fungus | 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine | Active | nih.gov |

| Pyricularia oryzae | Fungus | 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine | Active | nih.gov |

| Aspergillus flavus | Fungus | 2-chloro-N-phenylacetamide | MIC: 16-256 µg/mL | scielo.br |

Antiviral Research Applications

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous derivatives forming the basis of clinically significant drugs. The subject compound, this compound, serves as a versatile intermediate in the synthesis of novel antiviral agents. Its reactive chloro and bromo substituents, combined with the methylthio group, provide multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for antiviral screening.

Research in this area has explored the derivatization of the 2-(methylthio)pyrimidine (B2922345) core to create compounds with activity against various viruses. A notable example is the synthesis of a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives, which have been evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com This plant virus serves as a common initial model for antiviral research.

In one study, a series of these oxadiazole derivatives were synthesized and tested for their curative effect against TMV using the half-leaf method. mdpi.com The results demonstrated that several of these compounds exhibited significant antiviral activity. Notably, compound 8i from this series showed an excellent curative effect against TMV, with an EC50 value of 246.48 µg/mL. mdpi.com This was superior to the commercial antiviral agent Ningnanmycin, which had an EC50 of 301.83 µg/mL under the same conditions. mdpi.com Other compounds in the series, such as 8f , 8h , 8k , 8n , 8q , and 8w , also displayed good antiviral activity, with EC50 values ranging from 290.98 to 438.29 µg/mL, comparable to Ningnanmycin. mdpi.com

Table 1: Antiviral Activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives against TMV

| Compound | EC50 (µg/mL) |

|---|---|

| 8i | 246.48 |

| 8f | 290.98 - 438.29 |

| 8h | 290.98 - 438.29 |

| 8k | 290.98 - 438.29 |

| 8n | 290.98 - 438.29 |

| 8q | 290.98 - 438.29 |

| 8w | 290.98 - 438.29 |

| Ningnanmycin (Control) | 301.83 |

Data sourced from a study on the synthesis and antiviral activity of these derivatives. mdpi.com

While this research highlights the potential of the 2-(methylthio)pyrimidine scaffold in developing antiviral agents, particularly against plant viruses, the direct derivatization of this compound for activity against human viral pathogens is an area that requires further extensive investigation to be fully realized. The 5-bromo substituent is a common feature in many antiviral nucleoside analogues, where it can enhance binding affinity to viral enzymes. This suggests that derivatives of this compound could hold promise in the development of novel therapies for human viral infections.

Other Biological Activities and Emerging Therapeutic Areas (e.g., GABAB receptors, TRPV4 antagonists)

Beyond antiviral research, the structural motifs present in this compound have been explored for their potential in other therapeutic areas, including the modulation of GABAb receptors and as TRPV4 antagonists.

The GABAB (gamma-aminobutyric acid type B) receptor is a G-protein coupled receptor that plays a crucial role in the central nervous system. Positive allosteric modulators (PAMs) of the GABAB receptor are of significant interest as they can enhance the effect of the endogenous ligand, GABA, offering a more subtle and potentially safer therapeutic approach compared to direct agonists.

Research into GABAB receptor modulators has identified compounds with a 2-methylthiopyrimidine core as promising candidates. A key example is N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine, also known as GS39783. This compound is a well-characterized positive allosteric modulator of the GABAB receptor. The 2-methylsulfanyl-pyrimidine scaffold is a central feature of GS39783 and is structurally related to this compound.

The discovery and development of GS39783 and its analogs have provided valuable insights into the structure-activity relationships (SAR) for this class of compounds. These studies help in understanding how different substituents on the pyrimidine ring influence the modulatory activity at the GABAB receptor. While direct derivatization of this compound to create GABAB receptor modulators is not extensively documented in publicly available research, the established activity of structurally similar compounds suggests that it is a promising starting point for the design and synthesis of novel PAMs. The bromo and chloro groups on the this compound scaffold offer synthetic handles to introduce a variety of functional groups, allowing for the exploration of the chemical space around the pyrimidine core to optimize potency and pharmacokinetic properties.

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is involved in a wide range of physiological processes, and its dysregulation has been implicated in various diseases, including pain, inflammation, and edema. Consequently, the development of TRPV4 antagonists is an active area of pharmaceutical research.

While there is a broad interest in pyrimidine derivatives for various biological targets, the direct linkage of this compound or its immediate derivatives to the development of TRPV4 antagonists is not yet well-established in the scientific literature. The exploration of diverse heterocyclic scaffolds for TRPV4 antagonism is ongoing, and the unique substitution pattern of this compound could offer a novel template for the design of such antagonists. The reactivity of the chloro and bromo substituents allows for the introduction of pharmacophores known to interact with the TRPV4 channel. Further research is required to synthesize and evaluate derivatives of this compound to determine their potential as TRPV4 antagonists.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Chloro 4 Methylthio Pyrimidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govleidenuniv.nl This method is instrumental in drug discovery for predicting how a ligand, such as 5-Bromo-2-chloro-4-(methylthio)pyrimidine or its derivatives, might interact with the active site of a protein. nih.gov Studies on similar pyrimidine (B1678525) scaffolds have demonstrated their potential to bind to a wide range of biological targets, including kinases and viral proteases, which are often implicated in cancer and infectious diseases. ijfmr.commdpi.com

The interaction profile of this compound within a protein's binding pocket is dictated by its distinct structural features. The pyrimidine core can participate in hydrogen bonding and π-stacking interactions, while the halogen (bromo and chloro) and methylthio groups contribute to hydrophobic and halogen bonding interactions. Docking studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives against human thymidylate synthase, a cancer target, revealed key interactions with catalytic residues like Cys195. nih.gov Similarly, docking analyses of pyrimidine analogues against Cyclin-Dependent Kinase 2 (CDK2) have shown the importance of hydrogen bonds and hydrophobic interactions for binding affinity. nih.gov

For this compound, a hypothetical docking study would likely reveal the following types of interactions, which are crucial for stabilizing the ligand-protein complex:

| Interaction Type | Potential Participating Group(s) | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Pyrimidine ring nitrogens | Gln, Asn, His, Ser, Thr, backbone C=O or N-H |

| Hydrophobic Interactions | Methylthio group, pyrimidine ring | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Halogen Bonding | Bromo and Chloro substituents | Backbone carbonyl oxygen, Asp, Glu, Ser |

| π-Stacking | Pyrimidine ring | Phe, Tyr, Trp, His |

These interactions, collectively, determine the binding affinity and selectivity of the compound for a specific protein target. Analyzing these binding modes provides a rational basis for designing more potent and selective inhibitors. nih.gov

In Silico Prediction of Activity Spectra (e.g., PASS)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that estimates the probable biological activities of a compound based on its structural formula. The algorithm works by comparing the structure of a new compound with a vast database of known biologically active substances. acs.org The output is a list of potential biological effects, each with a probability of being active (Pa) and inactive (Pi). A high Pa value (typically > 0.7) suggests a high likelihood of the compound exhibiting that specific activity.

While a specific PASS analysis for this compound is not publicly documented, its structural features—a substituted pyrimidine core—are common in many approved drugs and bioactive molecules. nih.govijcrt.org Pyrimidine analogs are known to possess a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. ijcrt.org

A speculative PASS prediction for this compound could yield a profile indicating potential activities relevant to oncology and infectious diseases. The tool might identify it as a substrate or inhibitor for various enzymes based on structural similarities to known modulators.

Illustrative PASS Prediction Results:

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Plausibility based on Pyrimidine Scaffold |

| Kinase Inhibitor | 0.785 | 0.012 | High - Many pyrimidines target kinases. ijfmr.com |

| Antineoplastic | 0.710 | 0.025 | High - Core structure is in many anticancer drugs. ijcrt.org |

| Antiviral | 0.650 | 0.041 | Moderate - Pyrimidine analogs are used as antivirals. nih.gov |

| Dihydropyrimidine Dehydrogenase Inhibitor | 0.590 | 0.088 | Moderate - A key enzyme in pyrimidine catabolism. nih.gov |

| Antibacterial | 0.520 | 0.105 | Moderate - Some pyrimidine derivatives show antibacterial activity. rsc.org |

Such predictions are valuable for hypothesis generation, helping researchers to prioritize compounds for experimental screening and to identify potential new therapeutic applications or off-target effects.

Quantum Chemical Calculations (e.g., DFT for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide insights into properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding chemical reactions and intermolecular interactions. researchgate.netnih.gov

Studies on pyrimidine derivatives frequently employ DFT to rationalize their biological activity. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory for analgesic pyrimidine derivatives have been used to calculate reactivity parameters like the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index. wjarr.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. wjarr.com

Research on a closely related derivative, N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, utilized quantum chemical investigations to analyze the noncovalent interactions, such as hydrogen and halogen bonds, that stabilize its crystal structure. These weak interactions are also critical for ligand-protein binding. DFT calculations can precisely map the molecular electrostatic potential (MEP), identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them hydrogen bond acceptors, while the hydrogens and the region around the bromine atom (σ-hole) could be areas of positive potential, facilitating interactions with nucleophilic residues.

Key Parameters from DFT Calculations for Pyrimidine Derivatives:

| Parameter | Definition | Significance for Reactivity and Interaction |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A smaller gap indicates higher reactivity. wjarr.com |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the electron density surface | Identifies sites for electrophilic and nucleophilic attack and noncovalent interactions. |

These theoretical calculations are essential for understanding the intrinsic properties of the molecule, which in turn govern its biological function.

Conformational Analysis and Molecular Dynamics Simulations

While this compound itself is a relatively rigid molecule, its derivatives can possess flexible side chains. Conformational analysis aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule, which is crucial as the bioactive conformation that binds to a target protein may not be the global minimum energy state. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. mdpi.com In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex obtained from docking. nih.gov A simulation running for hundreds of nanoseconds can reveal whether the ligand remains stably bound in the active site or if the initial docked pose is unstable. mdpi.comtandfonline.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD: Measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable, converging RMSD plot for the complex suggests that the ligand has found a stable binding mode. nih.gov

RMSF: Calculates the fluctuation of individual amino acid residues or ligand atoms during the simulation. High RMSF values in the binding site can indicate flexible loops that accommodate the ligand, while high fluctuations for the ligand itself could suggest binding instability.

MD simulations of pyrrolo[2,3-d]pyrimidine inhibitors bound to P21-Activated Kinase 4 (PAK4) have been used to elucidate detailed binding mechanisms and rationalize differences in inhibitory capacity among derivatives. mdpi.com Similarly, simulations of pyrimidine inhibitors with COX-2 have helped to confirm the stability of docked complexes and identify key persistent interactions. tandfonline.comnih.gov Applying these methods to this compound complexed with a target protein would validate docking predictions and provide a more realistic picture of the binding dynamics.

Virtual Screening and Computational Library Design for Derivative Discovery

This compound is an excellent starting point, or scaffold, for the design of chemical libraries. Its structure contains reactive sites—most notably the chloro group at the C2 position—that are amenable to chemical modification through reactions like nucleophilic aromatic substitution. This allows for the creation of a large, diverse set of derivatives.

Computational library design involves systematically enumerating potential derivatives by attaching various chemical fragments (R-groups) to the scaffold in silico. This process can generate virtual libraries containing thousands or even millions of compounds. nih.gov

Virtual screening is then employed to filter these large libraries to identify a smaller subset of promising candidates for synthesis and testing. ijfmr.comnih.gov A common approach is structure-based virtual screening, where every compound in the virtual library is docked into the active site of a target protein. The compounds are then ranked based on their docking scores, which estimate binding affinity. researchgate.net This process efficiently prioritizes molecules that are most likely to be active, saving significant time and resources compared to high-throughput experimental screening. ijfmr.com

A strategy for designing a library around the this compound scaffold might involve:

Scaffold Definition: Defining the core structure of this compound.

Reaction Site Identification: Targeting the C2-chloro position for substitution.

Building Block Selection: Choosing a diverse set of amines or other nucleophiles to displace the chlorine atom.

Library Enumeration: Computationally generating all possible products.

Screening and Prioritization: Docking the enumerated library against a target of interest (e.g., a specific kinase) and selecting the top-scoring compounds for further investigation. documentsdelivered.comdovepress.com

This integrated approach of library design and virtual screening is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space around a promising scaffold. nih.govacs.org

Broader Applications and Future Research Directions

Applications in Agrochemical Chemistry

The pyrimidine (B1678525) core is a well-established constituent in many agrochemicals. 5-Bromo-2-chloro-4-(methylthio)pyrimidine is utilized as a key intermediate in the development of crop protection agents, where its structure can be modified to create compounds with enhanced efficacy and specificity. chemimpex.com Its derivatives are explored for their potential to act as both herbicides and fungicides, contributing to improved agricultural yields. chemimpex.commyskinrecipes.com

Pyrimidine derivatives are a known class of herbicidally active compounds. google.com The structural framework of this compound is used in the synthesis of more complex molecules designed to act as herbicides. chemimpex.com Research in this area focuses on creating new pesticides with improved selectivity, which is crucial for targeting weeds without harming the desired crops. myskinrecipes.com The development of efficient and robust synthetic methods for substituted pyrimidines is instrumental in preparing novel herbicidal compounds. google.com

The compound also serves as a precursor in the formulation of fungicides. chemimpex.com Fungal pathogens, such as various Fusarium oxysporum species, pose a significant threat to global agricultural production, causing vascular wilt and substantial economic losses. nih.gov Chemical control remains a primary method for managing such phytopathogens. nih.gov Research leverages the this compound scaffold to design new fungicides aimed at controlling a wide range of fungal diseases in crops.

| Agrochemical Application | Role of this compound | Desired Outcome |

| Herbicides | Serves as a key intermediate for synthesis. chemimpex.com | Development of selective herbicides to control undesirable plant growth. google.com |

| Fungicides | Used as a building block for fungicidal compounds. chemimpex.com | Creation of effective agents to combat fungal pathogens like Fusarium oxysporum. nih.gov |

Potential Applications in Material Science (e.g., polymers, coatings)

The exploration of pyrimidine derivatives extends to material science, although this area is less developed than its agrochemical and pharmaceutical applications. The compound is being investigated for its potential use in creating novel materials, such as specialized polymers or coatings that possess unique chemical properties. chemimpex.com The functional groups on the pyrimidine ring can be modified to tailor the physical and chemical characteristics of the resulting materials, opening avenues for new applications in advanced materials. guidechem.com

Prospects for Novel Therapeutics Development

This compound is a significant intermediate in pharmaceutical development and medicinal chemistry. chemimpex.com Its structure allows for selective functionalization, making it a valuable tool in constructing the complex heterocyclic systems found in many bioactive molecules. myskinrecipes.com

Derivatives have been particularly useful in the development of:

Anticancer Agents: The pyrimidine scaffold is a core component of many anticancer drugs. mdpi.comjetir.org Research has focused on synthesizing novel derivatives that can act as inhibitors of specific cellular targets, such as kinases, which are often dysregulated in cancer. myskinrecipes.com

Antiviral Agents: The compound serves as a starting material for molecules with potential antiviral activity. chemimpex.commyskinrecipes.com

Kinase Inhibitors: As a key building block, it is used to design and synthesize novel inhibitors and modulators of protein kinases, which are critical targets in various diseases. chemimpex.commyskinrecipes.com

| Therapeutic Area | Role of this compound | Example Target Class |

| Oncology | Intermediate for anticancer drug synthesis. chemimpex.commdpi.com | Protein Kinase Inhibitors. myskinrecipes.com |

| Infectious Diseases | Building block for antiviral agents. chemimpex.com | Viral Enzymes/Proteins. |

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of pyrimidine derivatives, including this compound, is an area of active research focused on improving efficiency and sustainability. powertechjournal.com Traditional synthetic methods often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. powertechjournal.com

Modern approaches emphasize the principles of green chemistry, including:

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. bohrium.comacs.org

Green Catalysts: The use of environmentally benign and reusable catalysts is being explored to improve reaction efficiency and sustainability. powertechjournal.com

Alternative Energy Sources: Techniques such as microwave and ultrasound-assisted synthesis are employed to accelerate reactions and reduce energy consumption. powertechjournal.com

Sustainable Solvents and Conditions: Efforts are being made to use greener solvents or conduct reactions under solvent-free conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Design

The design of novel pyrimidine derivatives is increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). powertechjournal.com These computational tools are revolutionizing drug discovery and chemical synthesis by enabling researchers to navigate the vast chemical space more effectively.

Key applications include:

De Novo Drug Design: Deep generative models and neural networks, such as SyntaLinker, are used to design entirely new molecules with desired properties, such as potent and selective inhibitors for specific biological targets. nih.gov

AI-Powered Virtual Screening: AI platforms can screen vast virtual libraries of compounds to identify promising candidates with high binding affinity for a target protein, significantly speeding up the initial stages of drug discovery. nih.gov

Predictive Modeling: Machine learning algorithms are used for in silico prediction of a compound's pharmacokinetic properties and potential toxicity, helping to prioritize the most promising candidates for synthesis and experimental testing. rsc.orgtandfonline.com

This integration of AI and ML not only accelerates the design of new compounds based on the this compound scaffold but also helps in optimizing reaction pathways and predicting chemical properties, thereby streamlining the entire research and development process. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-bromo-2-chloro-4-(methylthio)pyrimidine, and how do substituents influence reaction efficiency?

- Methodology : Adapt reductive amination or nucleophilic substitution strategies used for analogous pyrimidines. For example, describes the reduction of nitro groups using stannous chloride in HCl, followed by ethyl acetate extraction and acetonitrile recrystallization (yield: 90%) . For the methylthio group, consider thiolation via displacement of a leaving group (e.g., Cl) using sodium methanethiolate. Monitor reactivity differences due to steric/electronic effects of bromo and methylthio substituents using TLC or LC-MS.

Q. How can purity and structural integrity of the compound be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC : Assess purity (>95% as in ) with C18 columns and acetonitrile/water gradients .

- NMR : Confirm substitution patterns (e.g., methylthio proton shifts at δ 2.5–3.0 ppm in H NMR).

- Elemental Analysis : Verify Br/Cl/S content (theoretical vs. experimental).

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Follow guidelines from :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Store waste separately in labeled containers for professional disposal (e.g., halogenated organic waste) .

- Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HBr/HCl).

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Planarity of the pyrimidine ring (r.m.s. deviation <0.1 Å).

- Intermolecular interactions (e.g., N–H···N hydrogen bonds, halogen bonding between Br/Cl and S/π systems).

- Compare with derivatives lacking methylthio groups to assess steric effects on packing .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Use DFT calculations (B3LYP/6-311+G*) to evaluate C–Br bond dissociation energy and charge distribution.

- Simulate transition states for Pd-catalyzed coupling with boronic acids. Compare with experimental yields (e.g., ’s ligand synthesis using similar scaffolds) .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., C NMR shifts)?

- Methodology :

- Reproduce synthesis under varying conditions (solvent, temperature) to identify artifacts.

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Cross-reference with databases (e.g., EPA/NIH Spectral Data in ) .

Q. How does the methylthio group modulate biological activity in receptor-binding studies?

- Methodology : Design SAR studies inspired by :

- Synthesize analogs with –SCH, –OCH, or –NH groups.

- Test affinity for targets (e.g., 5-HT receptors) via radioligand displacement assays.

- Perform docking simulations (e.g., AutoDock Vina) to analyze interactions with binding pockets .

Notes

- For advanced questions, emphasize interdisciplinary approaches (e.g., combining SCXRD with DFT).

- Address contradictions by replicating methods and leveraging high-resolution analytics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.